molecular formula C14H9NO2 B6375581 3-Cyano-5-(2-formylphenyl)phenol CAS No. 1261931-41-2

3-Cyano-5-(2-formylphenyl)phenol

Cat. No.: B6375581
CAS No.: 1261931-41-2
M. Wt: 223.23 g/mol
InChI Key: MEDFENGPBJLKQH-UHFFFAOYSA-N
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Description

3-Cyano-5-(2-formylphenyl)phenol is a phenolic derivative featuring a cyano (-CN) group at the 3-position and a 2-formylphenyl substituent at the 5-position of the aromatic ring. The compound’s structure combines electron-withdrawing groups (cyano and formyl), which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

3-(2-formylphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-10-5-12(7-13(17)6-10)14-4-2-1-3-11(14)9-16/h1-7,9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDFENGPBJLKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684641
Record name 2'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-41-2
Record name 2'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(2-formylphenyl)phenol can be achieved through various synthetic routes. One common method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is known for its mild and green reaction conditions, allowing for the efficient transformation of arylboronic acids into substituted phenols .

Industrial Production Methods

Industrial production methods for substituted phenols, including this compound, often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the ipso-hydroxylation method makes it suitable for industrial applications, ensuring high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(2-formylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and organic hypervalent iodine compounds.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Cyano-5-(2-formylphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Cyano-5-(2-formylphenyl)phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyano and formyl groups can participate in various chemical reactions, modulating the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Cyano-5-(2-formylphenyl)phenol with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups
This compound 2-formylphenyl, -CN C₁₄H₉NO₂ 231.23* -CHO, -CN, -OH
3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol 4-N,N-dimethylsulfamoylphenyl, -CN C₁₅H₁₃N₂O₂S 297.34 -SO₂N(CH₃)₂, -CN, -OH
3-Cyano-5-(2,6-difluorophenyl)phenol 2,6-difluorophenyl, -CN C₁₃H₇F₂NO 231.20 -F (ortho), -CN, -OH
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol 3-cyano-2-fluorophenyl, -Cl C₁₃H₇ClFNO 247.65 -Cl, -F, -CN, -OH

*Calculated based on molecular formula.

Physicochemical and Reactivity Differences

  • Electron-Withdrawing Effects: The formyl group in this compound increases electrophilicity at the aromatic ring, enhancing reactivity toward nucleophiles (e.g., amine condensations to form Schiff bases) . Halogenated analogs (e.g., 2,6-difluorophenyl and chloro-fluorophenyl derivatives) exhibit enhanced lipophilicity, which may improve membrane permeability in biological systems .
  • Acidity: The phenol -OH group’s acidity is amplified by the electron-withdrawing cyano and formyl substituents in this compound. Comparatively, halogenated derivatives (e.g., 2,6-difluorophenyl) show moderate acidity due to the inductive electron-withdrawing effects of fluorine .

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